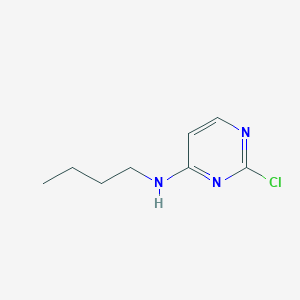![molecular formula C20H15F3NOPS B3042796 N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide CAS No. 680213-01-8](/img/structure/B3042796.png)
N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide
Descripción general
Descripción
N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide, also known as TFP, is an organophosphorus compound that has been widely used in scientific research. TFP is a potent inhibitor of several enzymes, including serine proteases and phosphatases. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of these enzymes and their roles in cellular processes.
Mecanismo De Acción
N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide inhibits enzymes by binding to the active site and forming a covalent bond with the enzyme. This prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood clotting by inhibiting the activity of thrombin, a key enzyme in the clotting cascade. N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide has also been shown to inhibit the activity of protein phosphatases, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide in lab experiments is its potency as an enzyme inhibitor. N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide has been shown to be highly effective at inhibiting several enzymes, making it a valuable tool for studying their functions. However, one limitation of N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide. One direction is the development of new N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide derivatives with improved potency and selectivity for specific enzymes. Another direction is the use of N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide in combination with other inhibitors or drugs to study complex cellular processes. Additionally, N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide could be used in the development of new therapeutics for diseases involving abnormal enzyme activity.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide has been used extensively in scientific research as a tool to study the mechanisms and functions of enzymes. It has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide has also been used to study the functions of phosphatases, including protein phosphatases 1 and 2A.
Propiedades
IUPAC Name |
1-diphenylphosphoryl-N-[4-(trifluoromethyl)phenyl]methanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3NOPS/c21-20(22,23)15-11-13-16(14-12-15)24-19(27)26(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXZTWJYHHDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-diphenylphosphoryl-N-[4-(trifluoromethyl)phenyl]methanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3042713.png)
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)








![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)
![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)
